![molecular formula C26H41FO3 B14302551 4-[(2-Fluorooctyl)oxy]phenyl 4-pentylcyclohexane-1-carboxylate CAS No. 122317-95-7](/img/structure/B14302551.png)
4-[(2-Fluorooctyl)oxy]phenyl 4-pentylcyclohexane-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[(2-Fluorooctyl)oxy]phenyl 4-pentylcyclohexane-1-carboxylate is a complex organic compound known for its unique structural properties It consists of a phenyl ring substituted with a 2-fluorooctyloxy group and a pentylcyclohexane-1-carboxylate moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(2-Fluorooctyl)oxy]phenyl 4-pentylcyclohexane-1-carboxylate typically involves multiple steps, starting with the preparation of the intermediate compounds. One common method involves the nucleophilic aromatic substitution reaction where a phenol derivative reacts with a fluorooctyl halide under basic conditions to form the 2-fluorooctyloxyphenyl intermediate . This intermediate is then esterified with 4-pentylcyclohexane-1-carboxylic acid using a coupling reagent such as dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP) to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
4-[(2-Fluorooctyl)oxy]phenyl 4-pentylcyclohexane-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The phenyl ring can be oxidized under strong oxidative conditions to form quinones.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The fluorine atom can be substituted by nucleophiles in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Sodium methoxide (NaOCH3) in methanol.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and other reduced derivatives.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
4-[(2-Fluorooctyl)oxy]phenyl 4-pentylcyclohexane-1-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential interactions with biological membranes and proteins.
Medicine: Explored for its potential use in drug delivery systems due to its amphiphilic nature.
Industry: Utilized in the development of advanced materials such as liquid crystals and organic semiconductors.
Mecanismo De Acción
The mechanism of action of 4-[(2-Fluorooctyl)oxy]phenyl 4-pentylcyclohexane-1-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The fluorooctyl group can enhance the compound’s lipophilicity, facilitating its incorporation into lipid bilayers and interaction with membrane-bound proteins. The ester moiety can undergo hydrolysis, releasing active carboxylate and alcohol derivatives that can further interact with biological targets .
Comparación Con Compuestos Similares
Similar Compounds
- 4-[(2-Ethylhexyl)oxy]phenyl 4-pentylcyclohexane-1-carboxylate
- 4-[(2-Methyloctyl)oxy]phenyl 4-pentylcyclohexane-1-carboxylate
Uniqueness
4-[(2-Fluorooctyl)oxy]phenyl 4-pentylcyclohexane-1-carboxylate is unique due to the presence of the fluorine atom, which imparts distinct electronic and steric properties. This fluorine substitution can enhance the compound’s stability, lipophilicity, and interaction with specific molecular targets compared to its non-fluorinated analogs .
Propiedades
Número CAS |
122317-95-7 |
|---|---|
Fórmula molecular |
C26H41FO3 |
Peso molecular |
420.6 g/mol |
Nombre IUPAC |
[4-(2-fluorooctoxy)phenyl] 4-pentylcyclohexane-1-carboxylate |
InChI |
InChI=1S/C26H41FO3/c1-3-5-7-9-11-23(27)20-29-24-16-18-25(19-17-24)30-26(28)22-14-12-21(13-15-22)10-8-6-4-2/h16-19,21-23H,3-15,20H2,1-2H3 |
Clave InChI |
FAFSIVFSEUXTOE-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCC(COC1=CC=C(C=C1)OC(=O)C2CCC(CC2)CCCCC)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


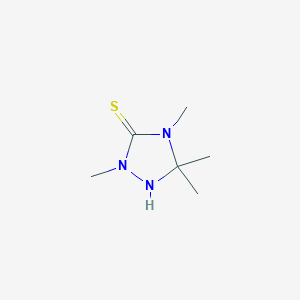
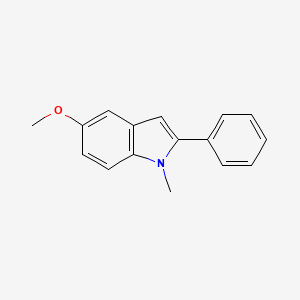

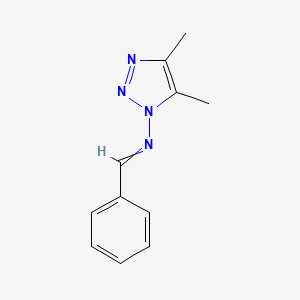
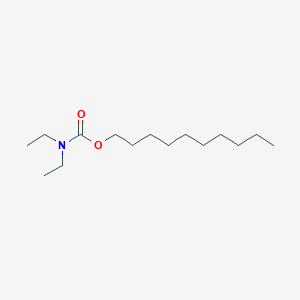
![2-Methylphenyl 4-[(E)-(hydrazinylmethylidene)amino]benzoate](/img/structure/B14302501.png)
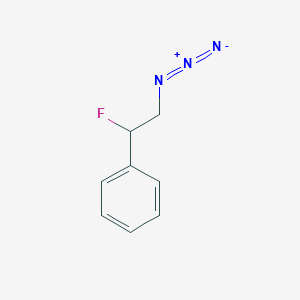
![N~1~,N~4~-Bis[2-(2-hydroxyethoxy)ethyl]butanediamide](/img/structure/B14302506.png)
![9-(Hydroxyimino)-3,4,6,7,8,9-hexahydrobenzo[g]quinolin-2(1H)-one](/img/structure/B14302508.png)
![Ethane, 1,1'-[(dichloromethylene)bis(oxy)]bis[2-fluoro-2,2-dinitro-](/img/structure/B14302526.png)



![(E)-1-Phenyl-2-[2-(phenylmethanesulfinyl)phenyl]diazene](/img/structure/B14302561.png)
